3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid

PROTAC Linker Length Exit Vector Geometry CRBN Ligand-Linker Conjugate

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid (CAS: 2703760-58-9) is a functionalized cereblon (CRBN) E3 ligase ligand derived from the lenalidomide scaffold. The compound features a glutarimide ring for CRBN binding, a 1-oxoisoindoline core, and a propanoic acid linker extending from the 5-position, providing a terminal carboxyl group for conjugation to target-protein ligands via amide bond formation.

Molecular Formula C16H16N2O5
Molecular Weight 316.31 g/mol
CAS No. 2703760-58-9
Cat. No. B6602565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
CAS2703760-58-9
Molecular FormulaC16H16N2O5
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCC(=O)O
InChIInChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-7-9(2-6-14(20)21)1-3-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22)
InChIKeyRMGLSDIRVYQGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2703760-58-9: A 5-Position Lenalidomide-Derived Building Block for CRBN-Recruiting PROTACs


3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid (CAS: 2703760-58-9) is a functionalized cereblon (CRBN) E3 ligase ligand derived from the lenalidomide scaffold. The compound features a glutarimide ring for CRBN binding, a 1-oxoisoindoline core, and a propanoic acid linker extending from the 5-position, providing a terminal carboxyl group for conjugation to target-protein ligands via amide bond formation. It is classified as a CRBN-recruiting PROTAC (Proteolysis-Targeting Chimera) building block . Its molecular formula is C16H16N2O5, with a molecular weight of 316.31 g/mol .

Why a Generic 2703760-58-9 Substitute Risks PROTAC Program Failure


In PROTAC development, the exit vector position and linker length on the E3 ligase ligand directly dictate the ternary complex geometry, ubiquitination efficiency, and degradation selectivity . Simply substituting another lenalidomide-derived building block—such as the 4-position amino analog or the 5-position acetic acid analog—is not functionally equivalent. The 5-position propanoic acid extension provides a specific spatial trajectory and conformational flexibility that differ from shorter (acetic acid) or heteroatom-linked (ether/amino) analogs, which can alter the orientation of the CRBN-target protein interface and compromise degradation potency. Direct comparison data is necessary to justify procurement of a specific building block over its closest alternatives.

Quantitative Differentiation Evidence for 2703760-58-9 Against Closest Analogs


5-Position Propanoic Acid vs. Acetic Acid: Linker Length Comparison

The target compound (2703760-58-9) extends the carboxyl group two carbons from the isoindolinone core via a propanoic acid linker, compared to the one-carbon extension of 2-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl]acetic acid (CAS: 2309444-15-1) . This additional methylene unit provides greater conformational freedom and a distinct exit vector for target-protein ligand conjugation. The difference in linker length is expected to impact the spatial orientation of the recruited E3 ligase relative to the target protein, a critical parameter in ternary complex formation .

PROTAC Linker Length Exit Vector Geometry CRBN Ligand-Linker Conjugate

5-Position Propanoic Acid vs. 4-Position Propanoic Acid Analog: Exit Vector Divergence

The 4-position propanoic acid analog, 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid (a pomalidomide-derived building block), presents a drastically different exit vector compared to the 5-position target compound . In the 4-amino-substituted pomalidomide series, the linker projects from a position adjacent to the phthalimide nitrogen, whereas the 5-position substitution on the lenalidomide-derived isoindolinone projects the linker from the opposite side of the aromatic ring. This positional isomerism fundamentally alters the ternary complex geometry .

CRBN Ligand Exit Vector Isoindolinone Substitution PROTAC Design

CRBN Binding Affinity: Lenalidomide 5-Position Derivatization Retains Target Engagement

Lenalidomide, the parent scaffold of the target compound, binds CRBN with an IC50 of approximately 0.36 µM in fluorescence polarization assays [1]. Published structure-activity relationship (SAR) studies on lenalidomide indicate that substitution at the 5-position of the isoindolinone ring is generally well-tolerated for CRBN binding, whereas certain 4-position modifications can reduce affinity [1]. The target compound's 5-position propanoic acid extension is consistent with this SAR profile, suggesting retained CRBN engagement capacity while providing a conjugation handle. The 5-position acetic acid analog (CAS 2309444-15-1) and the 4-position propanoic acid analog (Pomalidomide-C2-COOH) have distinct binding modes to CRBN [2].

Cereblon Binding Affinity Lenalidomide Derivative E3 Ligase Recruitment

Purity Benchmarking: Commercial Availability at Research-Grade Purity

The target compound is commercially available at 98% purity from multiple reputable suppliers (e.g., LeYan #1721157) . This purity level is consistent with the requirements for PROTAC building block intermediates. Competing 4-position amino-propanoic acid analogs (e.g., Pomalidomide-C2-COOH) are typically available at ≥95% purity . While both purity specifications are adequate for initial SAR exploration, the 98% purity of the target compound provides a higher assurance of lot-to-lot consistency for quantitative structure-activity studies.

PROTAC Building Block Purity Chemical Procurement Research Reagent Quality

High-Impact Application Scenarios for 2703760-58-9 in Targeted Protein Degradation Research


PROTAC Library Synthesis Requiring a 5-Position Lenalidomide Exit Vector with a Propanoic Acid Linker

When designing a CRBN-recruiting PROTAC library, the 5-position exit vector of 2703760-58-9 provides a specific geometry that is distinct from 4-position analogs. This building block is the direct precursor for conjugating target-protein ligands via standard amide coupling chemistry. Its propanoic acid linker length is critical for bridging the gap between the CRBN binding pocket and the target protein surface, as demonstrated by the clinical success of CC-885 and related 5-substituted lenalidomide-based degraders [1]. Researchers should prioritize this building block when the target protein's binding site demands a longer linker trajectory than the acetic acid analog (CAS 2309444-15-1) can provide.

Structure-Activity Relationship (SAR) Studies on Linker Length Optimization

In systematic PROTAC linker SAR studies, 2703760-58-9 serves as the baseline propanoic acid (C2) linker reference point. By comparing degradation potency (DC50) and maximum degradation (Dmax) of PROTACs synthesized with this C2 linker versus those made with the shorter acetic acid linker (C1, CAS 2309444-15-1), researchers can identify the optimal linker length for a given target. The longer C2 linker may permit productive ubiquitination when the C1 linker fails to engage both CRBN and the target protein simultaneously .

Development of Lenalidomide-Based Molecular Glue Degraders

The 5-position lenalidomide scaffold is a privileged chemotype for molecular glue discovery, as exemplified by CC-885 and other CRBN modulators that recruit neo-substrates such as GSPT1, CK1α, and IKZF1/3 for degradation [1]. 2703760-58-9 provides a functionalized handle at the 5-position that can be elaborated into diverse molecular glue candidates through amide coupling, enabling the exploration of new protein-protein interaction surfaces on CRBN. This is in contrast to 4-position pomalidomide analogs, which have a different neo-substrate recruitment profile.

Head-to-Head Comparator Studies with 4-Position Pomalidomide Building Blocks

For research groups comparing the degradation profiles of lenalidomide-based (5-substituted) versus pomalidomide-based (4-substituted) PROTACs, 2703760-58-9 is the essential lenalidomide-series building block. Parallel synthesis of PROTACs using this compound and Pomalidomide-C2-COOH (BOC Sciences) allows direct comparison of exit vector effects on ternary complex formation, ubiquitination site specificity, and degradation kinetics . This systematic comparison is critical for selecting the optimal E3 ligase ligand scaffold for a given target protein.

Quote Request

Request a Quote for 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.